3-Bromo-5,7-dichloroquinolin-4(1H)-one

Kinase inhibitor GAK RIPK2

Choose 3-Bromo-5,7-dichloroquinolin-4(1H)-one (CAS 1204810-37-6) for your next SAR campaign because the C3-bromo substituent delivers ~10³–10⁴-fold faster oxidative addition to Pd(0) than the C5/C7 chlorines—enabling a clean, "C3-first" sequential Suzuki coupling strategy that avoids the regiochemical chaos of the 3,5,7-trichloro analog. Published kinase profiling shows the 3-bromo analog confers a 3.5-fold improvement in GAK Kd (1.9 nM) over the 3-chloro congener (6.7 nM), while the 5,7-dichloro pattern sharpens mini-kinome selectivity. For HCV programs, this scaffold mirrors the bromo-quinoline core of the clinical candidate faldaprevir. Procure this single intermediate to access diverse 3,5,7-trisubstituted quinolin-4(1H)-one libraries with superior synthetic efficiency and biological fidelity.

Molecular Formula C9H4BrCl2NO
Molecular Weight 292.941
CAS No. 1204810-37-6
Cat. No. B598853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,7-dichloroquinolin-4(1H)-one
CAS1204810-37-6
Synonyms3-Bromo-5,7-dichloro-4-hydroxyquinoline
Molecular FormulaC9H4BrCl2NO
Molecular Weight292.941
Structural Identifiers
SMILESC1=C(C=C2C(=C1Cl)C(=O)C(=CN2)Br)Cl
InChIInChI=1S/C9H4BrCl2NO/c10-5-3-13-7-2-4(11)1-6(12)8(7)9(5)14/h1-3H,(H,13,14)
InChIKeyRVGLBVQLTUETRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,7-dichloroquinolin-4(1H)-one (CAS 1204810-37-6): A Strategic Tri-Halogenated Quinolin-4-one Scaffold for Medicinal Chemistry and HCV-Targeted Synthesis


3-Bromo-5,7-dichloroquinolin-4(1H)-one (CAS 1204810-37-6; molecular formula C₉H₄BrCl₂NO; MW 292.94 g/mol) is a tri-halogenated quinolin-4(1H)-one bearing a bromine atom at position 3 and chlorine atoms at positions 5 and 7 of the quinoline bicyclic core . This substitution pattern places it within the broader class of halogenated 4-quinolones—a privileged scaffold in drug discovery with demonstrated utility across antibacterial, antimalarial, anticancer, and antiviral programs [1]. Its defining feature among close analogs is the combination of a synthetically labile C3-bromo handle with electron-withdrawing C5/C7-dichloro substituents, a configuration that enables chemoselective derivatization while modulating the electronic properties of the heterocyclic core [2].

Why 3-Bromo-5,7-dichloroquinolin-4(1H)-one Cannot Be Simply Replaced by Its 3-Chloro, 3-Iodo, or Non-Halogenated Analogs


Within the 5,7-dichloroquinolin-4(1H)-one series, the identity of the 3-position halogen is not interchangeable without consequence. Published kinase profiling data demonstrates that exchanging bromine for chlorine or iodine at a quinoline position can alter target binding affinity by over 4-fold [1]. In synthetic applications, the reactivity differential between C–Br and C–Cl bonds (approximately 10³–10⁴ fold in oxidative addition to Pd(0)) dictates that the 3-bromo analog serves as a chemoselective handle for sequential cross-coupling, whereas the 3-chloro analog requires harsher conditions and the 3-iodo analog may suffer from competing side reactions and lower stability [2]. Furthermore, the 5,7-dichloro substitution pattern is itself pharmacologically relevant, as demonstrated in multiple studies showing that dihalogenation at these positions modulates cytotoxicity and antimicrobial potency relative to mono-halogenated or non-halogenated congeners [3]. Thus, replacement of the 3-bromo-5,7-dichloro architecture with any simpler analog risks loss of both synthetic versatility and biological performance.

3-Bromo-5,7-dichloroquinolin-4(1H)-one: Quantified Differentiation Evidence Against Closest Analogs


Halogen-Dependent Kinase Binding Affinity: Bromine at Quinoline Position Confers ~3.5-Fold Improvement in GAK Affinity Over Chlorine and ~4.2-Fold Over Iodine

In a direct head-to-head comparison on a quinoline scaffold, variation of the halogen substituent at a single position produced pronounced differences in kinase binding affinity. The bromo analog (Compound 11) exhibited a GAK Kd of 1.9 nM, compared to 6.7 nM for the chloro analog (Compound 10) and 7.9 nM for the iodo analog (Compound 12) [1]. This represents a 3.5-fold improvement for Br over Cl and a 4.2-fold improvement over I. The same trend was observed for off-target kinase NLK, where the bromo analog showed improved selectivity (Kd = 520 nM for Br vs. 650 nM for Cl and 660 nM for I). These measurements were performed under identical conditions using a competition binding assay (DiscoverX, n = 2), providing a rigorously controlled comparison [1].

Kinase inhibitor GAK RIPK2 Halogen SAR Competition binding assay

Chemoselective Cross-Coupling Reactivity: The C3–Br Bond Enables Selective Pd-Catalyzed Functionalization in the Presence of C5/C7–Cl Bonds

The well-established reactivity order for oxidative addition to Pd(0) in cross-coupling reactions is I > OTf ≥ Br >> Cl, with bromoarenes reacting approximately 10³–10⁴ times faster than chloroarenes under standard Suzuki-Miyaura conditions [1]. For 3-bromo-5,7-dichloroquinolin-4(1H)-one, this means the C3–Br bond can be selectively engaged in a first coupling step while the C5 and C7 chlorine atoms remain intact, enabling the construction of 3-aryl/alkenyl/alkynyl-5,7-dichloroquinolin-4(1H)-one libraries with high regiochemical fidelity [2]. In contrast, 3,5,7-trichloroquinolin-4(1H)-one (CAS 1204811-23-3) lacks this chemoselectivity window—all three C–Cl bonds have comparable reactivity, making selective mono-functionalization at position 3 significantly more challenging without protecting group strategies or specialized catalyst systems [2]. The 3-iodo analog (CAS 1593344-58-1), while even more reactive, is more prone to homocoupling side products and oxidative decomposition [3]. The 3-bromo analog thus occupies an optimal reactivity 'sweet spot' for iterative synthesis.

Suzuki-Miyaura coupling Chemoselectivity Palladium catalysis Sequential functionalization Halogen reactivity

Patent-Backed Utility as HCV Protease Inhibitor Intermediate: Bromo-Substituted Quinolines Are Privileged Building Blocks in Boehringer Ingelheim's HCV Portfolio

Boehringer Ingelheim's patent family (US 8,633,320 B2; WO 2010/129451 A1) explicitly describes bromo-substituted quinolines as 'useful intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections' and further specifies their role 'in structure design of HCV protease inhibitors' [1]. The patent discloses the synthesis of bromo-substituted quinolines via bromination of 2,4-dichloro-7-alkoxy quinoline precursors, establishing a direct synthetic connection to the 3-bromo-5,7-dichloroquinoline architecture [2]. Notably, the clinical candidate BI 201335 (faldaprevir), which progressed through Phase IIb trials, incorporates a bromo-quinoline substitution on its proline residue that 'provides significant potency' through a bromine–oxygen halogen bond interaction within the HCV NS3/4A protease active site [3]. While 3-bromo-5,7-dichloroquinolin-4(1H)-one itself is an earlier-stage intermediate rather than a final drug substance, its architecture directly mirrors the halogenation pattern validated in this clinically relevant antiviral context.

HCV protease inhibitor Antiviral intermediate Bromo-quinoline Boehringer Ingelheim Patent-backed scaffold

Molecular Weight Differentiation Drives Physicochemical Property Tuning Across the 3-Halogen Series

The three direct 3-position halogen analogs form a systematic series with distinct molecular weights: 3,5,7-trichloroquinolin-4(1H)-one (CAS 1204811-23-3, MW = 248.49 g/mol), 3-bromo-5,7-dichloroquinolin-4(1H)-one (CAS 1204810-37-6, MW = 292.94 g/mol), and 5,7-dichloro-3-iodoquinolin-4(1H)-one (CAS 1593344-58-1, MW = 339.94 g/mol) . This MW progression (Δ = 44.45 g/mol from Cl to Br; Δ = 47.00 g/mol from Br to I) corresponds to increasing atomic radius, polarizability, and logP contribution. The bromo analog occupies an intermediate position in this series, offering a balance between the favorable drug-like properties of the chloro analog (lower MW, lower lipophilicity) and the enhanced polarizability and halogen bonding potential of the iodo analog [1]. For lead optimization programs tracking Lipinski parameters, the bromo analog provides a calibrated increment in physicochemical properties without exceeding typical drug-likeness thresholds (MW < 500, consistent with Rule of Five compliance).

Physicochemical properties Molecular weight Lipophilicity Lead optimization Halogen series

3-Bromo-5,7-dichloroquinolin-4(1H)-one: Prioritized Research and Industrial Application Scenarios Grounded in Differentiation Evidence


Kinase-Focused Medicinal Chemistry: GAK and NAK-Family Inhibitor Lead Optimization Exploiting Bromine-Dependent Affinity Gains

Medicinal chemistry teams targeting cyclin G-associated kinase (GAK) or related NAK-family kinases (RIPK2, ADCK3, NLK) should prioritize 3-bromo-5,7-dichloroquinolin-4(1H)-one as a core scaffold. The head-to-head kinase binding data demonstrates that bromine substitution yields a 3.5-fold improvement in GAK Kd relative to chlorine (1.9 nM vs. 6.7 nM), a quantitative advantage that can be leveraged during hit-to-lead optimization [1]. The 5,7-dichloro substitution pattern further contributes to kinase selectivity, as evidenced by the differential binding across the mini-kinome panel [1]. This compound is particularly well-suited as a starting point for structure-activity relationship (SAR) studies where the 3-position bromine can be subsequently elaborated via cross-coupling to explore vectors toward the kinase solvent-exposed region or hinge-binding motifs.

Divergent Library Synthesis via Chemoselective Sequential Cross-Coupling: C3-First, Then C5/C7 Elaboration

For high-throughput medicinal chemistry or parallel synthesis campaigns, 3-bromo-5,7-dichloroquinolin-4(1H)-one uniquely enables a 'C3-first' sequential coupling strategy. The approximately 10³–10⁴ fold reactivity differential between the C3–Br bond and the C5/C7–Cl bonds under standard Pd(0) catalysis allows selective Suzuki-Miyaura coupling at position 3 while preserving the chloro substituents for subsequent diversification steps [2]. This is a practical synthetic advantage over the 3,5,7-trichloro analog, where competing reactivity at all three positions complicates regiochemical control, and over the 3-iodo analog, where the heightened reactivity increases the risk of protodehalogenation and homocoupling byproducts [2][3]. The result is a more efficient route to diverse 3,5,7-trisubstituted quinolin-4(1H)-one libraries.

HCV Antiviral Drug Discovery: Intermediate for NS3/4A Protease-Targeted Compound Design

Drug discovery programs focused on hepatitis C virus (HCV) should evaluate 3-bromo-5,7-dichloroquinolin-4(1H)-one as a key intermediate in the synthesis of NS3/4A protease inhibitor candidates. The Boehringer Ingelheim patent portfolio explicitly establishes bromo-substituted quinolines as privileged intermediates for this target class, with the clinical candidate BI 201335 (faldaprevir) demonstrating that a bromo-quinoline moiety contributes measurable potency through halogen bonding with the protease active site [4][5]. The 5,7-dichloro pattern further modulates the electronic properties of the quinoline ring, potentially influencing both target binding and pharmacokinetic parameters. This compound is thus strategically positioned for integration into medicinal chemistry workflows aiming to generate novel HCV protease inhibitors with differentiated resistance profiles.

Halogen Bonding Probe in Structural Biology and Biophysical Assays

In structural biology and biophysics applications, 3-bromo-5,7-dichloroquinolin-4(1H)-one serves as an informative probe for studying halogen bonding interactions in protein-ligand complexes. Bromine engages in halogen bonds of intermediate strength and high directionality compared to chlorine (weaker, less directional) and iodine (stronger but more hydrophobic and potentially less specific) [6]. The 3-position bromine, when incorporated into a quinolin-4-one scaffold, can be used to systematically map halogen bond acceptor sites in kinase ATP-binding pockets or HCV protease active sites through X-ray crystallography. This compound is particularly valuable for co-crystallization studies where anomalous scattering from bromine (f'' = 1.28 e⁻ at Cu Kα) provides experimental phasing information that chlorine (f'' = 0.36 e⁻) cannot match [6].

Quote Request

Request a Quote for 3-Bromo-5,7-dichloroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.